8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-12-4-2-3-5-15(12)21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)14-8-6-13(20)7-9-14/h6-9,12,15H,2-5,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSMSTMCVMXCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is identified as a potent free-radical scavenger, suggesting that its targets could be reactive oxygen species (ROS) that play a vital role in various pathological conditions.
Mode of Action
The compound interacts with its targets (likely ROS) by neutralizing them, thereby preventing the oxidative damage they could cause. This interaction results in the inhibition of neuronal cell death, as observed in in vitro models.
Biochemical Pathways
By scavenging ROS, it likely disrupts the cascade of events leading to cell death.
Pharmacokinetics
Its neuroprotective efficacy was evaluated in rat focal cerebral ischemia models in vivo, suggesting that it can cross the blood-brain barrier
Result of Action
The compound’s action results in significant neuroprotection. In in vitro models, it inhibited neuronal cell death induced by high oxygen atmosphere and growth-factor withdrawal. In in vivo models, it reduced the volume of focal damage in the cortex by 36% in a transient model and also reduced the size of ischemic brain damage in a permanent model.
Biological Activity
The compound 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_{16}H_{20}F N_{5}O_{2}
- Molecular Weight : 335.36 g/mol
- CAS Number : 125971-96-2
The compound features a complex structure that includes a tetrahydroimidazotriazine core, which is known for its diverse biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, small molecules like NSC243928 have shown efficacy in targeting specific proteins associated with cancer cell survival. The mechanism of action often involves binding to proteins such as LY6K, leading to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities
| Compound | Target Protein | Mechanism of Action | Reference |
|---|---|---|---|
| NSC243928 | LY6K | Induces apoptosis in cancer cells | |
| Similar Compounds | Various | Disruption of cell signaling pathways |
Anti-inflammatory Properties
The anti-inflammatory activity of related imidazotriazine derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests that the target compound could also exhibit similar properties.
The biological activity of This compound may involve several mechanisms:
- Inhibition of Protein Kinases : Many imidazotriazine derivatives act as kinase inhibitors, disrupting critical signaling pathways in cancer cells.
- Apoptosis Induction : By targeting specific proteins involved in cell survival, these compounds can trigger programmed cell death.
- Modulation of Immune Response : Some derivatives influence immune cell activity and cytokine production.
Case Studies
While specific case studies on the compound itself are scarce, analogous compounds have been studied extensively:
- Study on LY6K Inhibition : A study demonstrated that inhibiting LY6K with small molecules led to significant reductions in tumor growth in vivo models .
- Neuroprotection in Animal Models : Research involving structurally similar compounds showed promising results in protecting neurons from oxidative damage .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves multi-step reactions, including cyclization and functional group coupling. Key challenges include maintaining regioselectivity during ring formation and minimizing side reactions. Optimization strategies include:
- Temperature control : Reactions often require precise heating (e.g., reflux in ethanol at 80°C) to ensure complete cyclization while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., cyclohexane/EtOAc) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Answer : A combination of NMR, IR, and mass spectrometry is essential:
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing fluorophenyl aromatic protons at δ 7.2–7.5 ppm) and carbonyl/amide signals .
- IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Answer : Initial pharmacological profiling should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to quantify IC50 values .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
- Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s bioactivity across different assays?
- Answer : Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition using both radiometric and fluorescence-based methods .
- Proteomic profiling : Use mass spectrometry-based thermal shift assays to identify unintended protein targets .
- Structural-activity relationships (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate critical pharmacophores .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Answer : Integrate molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with hinge regions) .
- Free energy calculations : Apply MM-GBSA to predict binding affinities and validate against experimental IC50 data .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer : Address poor bioavailability through:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked cyclohexyl moieties) to enhance solubility .
- Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated degradation hotspots .
- Formulation : Develop nanoemulsions or liposomal carriers to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
